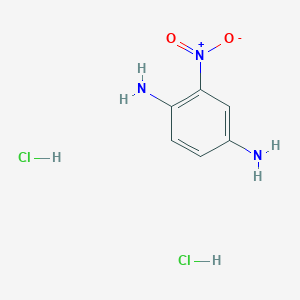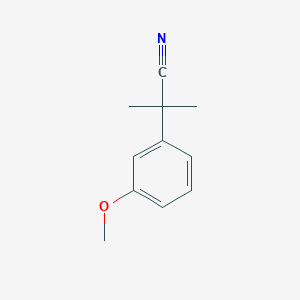![molecular formula C8H8KO12Sb B099846 Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate CAS No. 16039-64-8](/img/structure/B99846.png)
Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex potassium compounds often involves the reaction of potassium with organic or inorganic precursors. For example, potassium 4,5-bis(dinitromethyl)furoxanate is synthesized from cyanoacetic acid, indicating that potassium salts can be formed through the reaction of potassium with organic acids . Similarly, potassium 2,4 and 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate is prepared by reacting 2-methylsufonyl4, 6-dimethoxypyrimidine with dihydroxy benzoic acid in the presence of potassium carbonate and potassium hydroxide .
Molecular Structure Analysis
The molecular structure of potassium compounds is often complex and can be elucidated using techniques such as X-ray diffraction. For instance, the structure of potassium oxalate monohydrate is characterized by oxalate ions hydrogen-bonded into infinite linear chains, coordinated by potassium ions . The potassium salt of the hexanuclear carbonyl cobaltate shows a tetragonal body-centered packing of anions with potassium ions and water molecules filling the cavities . These examples demonstrate the diverse coordination environments that potassium ions can adopt in different compounds.
Chemical Reactions Analysis
Potassium compounds can participate in various chemical reactions. The reaction of solid potassium permanganate with small organic amines or oxygenated compounds is influenced by the physical state of the reactants and the presence of water . This suggests that potassium compounds can be reactive under certain conditions and can be used to demonstrate interesting chemical phenomena.
Physical and Chemical Properties Analysis
The physical and chemical properties of potassium compounds are determined by their molecular structure and the nature of their constituents. For example, potassium 4,5-bis(dinitromethyl)furoxanate has a high density and positive oxygen balance, making it a potential green primary explosive . The crystal structure of potassium salts, such as the potassium salt of 3-cyano-4-(dicyanomethylene)-5-oxo-4,5-dihydro-1H-pyrrol-2-olate, reveals the formation of hydrogen-bonded chains by the anions, which contributes to the stability of the structure .
Scientific Research Applications
Application in Nonlinear Optical Materials
One of the noteworthy applications of compounds similar to potassium 4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate is in the domain of nonlinear optical (NLO) materials. Specifically, compounds like 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid have been investigated for their potential in NLO applications. These compounds demonstrate notable features such as low cutoff wavelengths, significant NLO efficiencies, and good thermal stability, marking their significance in the field of material sciences and optical applications (Vinoth et al., 2020).
Application in Synthesis and Coordination Chemistry
The compound also plays a crucial role in synthesis and coordination chemistry. For instance, potassium compounds with complex structures involving ligands similar in complexity to potassium 4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate have been synthesized and studied. These compounds exhibit unique coordination chemistry, as evidenced by the intricate crystal structures and coordination environments reported in studies. Such compounds contribute to our understanding of coordination chemistry and crystallography, and can potentially influence the development of new materials with specific chemical and physical properties (Yusupova et al., 2003).
Contributions to Organic Chemistry and Reaction Mechanisms
In the realm of organic chemistry, derivatives and compounds structurally related to potassium 4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate are pivotal in understanding reaction mechanisms and developing new synthetic pathways. The studies on these compounds shed light on complex reaction mechanisms, such as the formation of specific coordination compounds, and contribute to the development of new synthetic methods that are valuable in the synthesis of a wide array of chemical compounds (Gein et al., 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate' involves several steps of organic synthesis.", "Starting Materials": [ "Potassium hydroxide", "4-hydroxy-2-oxobutanoic acid", "Antimony trioxide", "Hydrogen peroxide", "Sodium hydroxide", "Glacial acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Antimony trioxide is added to a mixture of 4-hydroxy-2-oxobutanoic acid, hydrogen peroxide, and glacial acetic acid. The mixture is heated and stirred for several hours to form 5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-ol.", "Step 2: The product from step 1 is then reacted with potassium hydroxide to form potassium 4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate.", "Step 3: The final product is obtained by neutralizing the solution with sodium hydroxide and precipitating the product with ethanol." ] } | |
CAS RN |
16039-64-8 |
Product Name |
Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate |
Molecular Formula |
C8H8KO12Sb |
Molecular Weight |
457 g/mol |
IUPAC Name |
potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/2C4H6O6.K.Sb/c2*5-1(3(7)8)2(6)4(9)10;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;/q;;+1;+3/p-4 |
InChI Key |
IIQJBVZYLIIMND-UHFFFAOYSA-J |
Isomeric SMILES |
C1(C(C(=O)O[Sb](OC1=O)OC(=O)C(C(C(=O)[O-])O)O)O)O.[K+] |
SMILES |
C1(C(C(=O)O[Sb](OC1=O)OC(=O)C(C(C(=O)[O-])O)O)O)O.[K+] |
Canonical SMILES |
C1(C(C(=O)O[Sb](OC1=O)OC(=O)C(C(C(=O)[O-])O)O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)


![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)









![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)